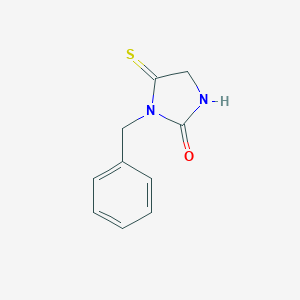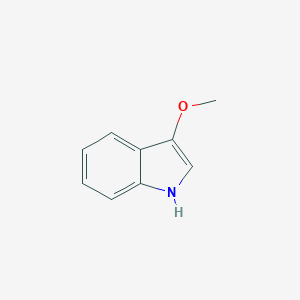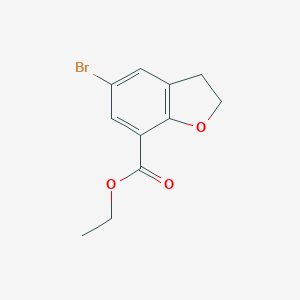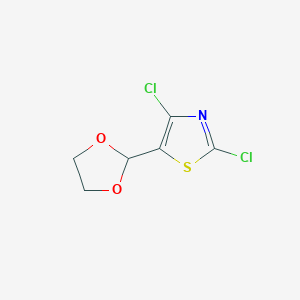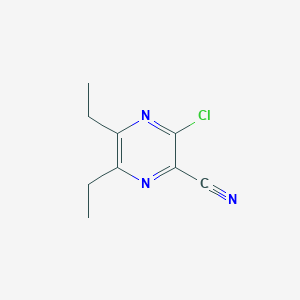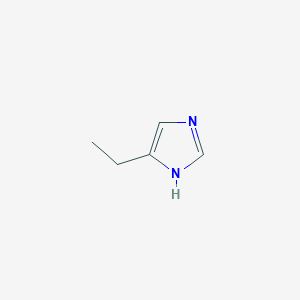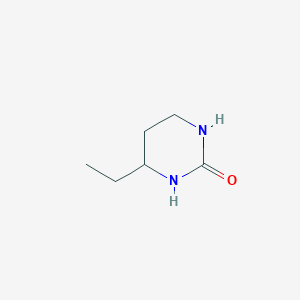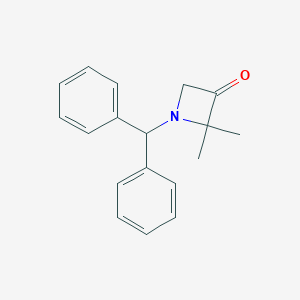
1-Benzhydryl-2,2-dimethylazetidin-3-one
Vue d'ensemble
Description
“1-Benzhydryl-2,2-dimethylazetidin-3-one” is a chemical compound with the molecular formula C18H19NO . It is related to the compound “1-Benzhydrylazetidin-3-ol”, which has the molecular formula C16H17NO .
Molecular Structure Analysis
The InChI code for “1-Benzhydryl-2,2-dimethylazetidin-3-one” is1S/C18H19NO/c1-18(2)16(20)13-19(18)17(14-9-5-3-6-10-14)15-11-7-4-8-12-15/h3-12,16-17,20H,13H2,1-2H3 . Physical And Chemical Properties Analysis
The molecular weight of “1-Benzhydryl-2,2-dimethylazetidin-3-one” is 265.3 g/mol. The InChI code provides information about its molecular structure .Applications De Recherche Scientifique
Synthesis Processes and Chemical Properties
Improved Synthesis Methods : An enhanced synthesis process for 1-benzhydrylazetidin-3-ol, a related compound, has been developed. This method is high-yielding and chromatography-free, producing the compound with high purity and minimal impurities, making it suitable for large-scale production (Reddy et al., 2010).
Stereoselective Synthesis : The stereoselective synthesis of (Z)-1-Benzhydryl-4-cinnamylpiperazines via the Wittig Reaction has been described, which includes the synthesis of key intermediates from benzhydrylpiperazines (Shivprakash & Reddy, 2014).
Synthesis and Reactions of Azetidin-3-one Derivatives : Studies on azetidin-3-one derivatives, including 1-Benzhydryl-2,2-dimethylazetidin-3-one, have been conducted. These compounds may serve as intermediates in the development of new azetidine derivatives (Morimoto, Okutani & Masuda, 1973).
Efficient Two-Step Synthesis : An efficient two-step synthesis method for 3-amino-1-benzhydrylazetidine has been developed. This method begins with 1-benzhydrylazetidin-3-ol, highlighting its utility in the synthesis of other compounds (Li et al., 2006).
Chemical Reactions and Derivatives
Reactions of Esters of Amidosulfurous Acid : Benzhydryl dimethylamidosulfite, a compound related to 1-Benzhydryl-2,2-dimethylazetidin-3-one, has been studied for its decomposition behavior, leading to insights into the chemical properties of benzhydryl derivatives (Takei et al., 1968).
Synthesis of N-methyl-N-[(1S)-1-[(3R)-pyrrolidin-3-yl]ethyl]amine : This research involved the synthesis of key intermediates, including benzhydryl derivatives, for the preparation of premafloxacin, an antibiotic. It illustrates the role of benzhydryl derivatives in pharmaceutical synthesis (Fleck et al., 2003).
Synthesis of Carbapenem Precursor : The synthesis of a carbapenem precursor involves benzhydrylamine for the introduction of the azetidinone N-protecting group, demonstrating the utility of benzhydryl derivatives in developing important antibiotics (Laurent, Cérésiat & Marchand‐Brynaert, 2006).
Hydroamination of Alkynes : Benzhydrylamine has been used as an ammonia equivalent in the dimethyltitanocene-catalyzed intermolecular hydroamination of alkynes. This highlights its role in facilitating complex chemical reactions (Haak, Siebeneicher & Doye, 2000).
Synthesis of Azetidine Derivatives : Studies on the synthesis of azetidine derivatives, including 1-benzhydryl-2,2-dimethylazetidin-3-one, showcase the compound's potential as a precursor in creating various chemically significant molecules (Kimpe, Boeykens & Tourwé, 1998).
Propriétés
IUPAC Name |
1-benzhydryl-2,2-dimethylazetidin-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO/c1-18(2)16(20)13-19(18)17(14-9-5-3-6-10-14)15-11-7-4-8-12-15/h3-12,17H,13H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKKKHPBFJDQJQM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(=O)CN1C(C2=CC=CC=C2)C3=CC=CC=C3)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801252212 | |
| Record name | 1-(Diphenylmethyl)-2,2-dimethyl-3-azetidinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801252212 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Benzhydryl-2,2-dimethylazetidin-3-one | |
CAS RN |
159556-72-6 | |
| Record name | 1-(Diphenylmethyl)-2,2-dimethyl-3-azetidinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=159556-72-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(Diphenylmethyl)-2,2-dimethyl-3-azetidinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801252212 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

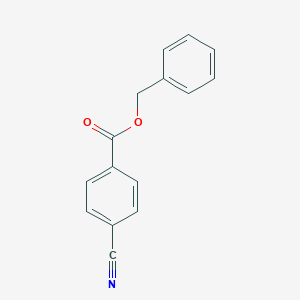
![1,3,5-Trimethyl-3,7-diazabicyclo[3.3.1]nonan-9-ol](/img/structure/B178168.png)
